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Compound Name: 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one
CAS No.: 1365271-38-0
Cat. No.: B582483

Get Quote

The 3-hydroxychromone (3-HC) scaffold, a core component of natural flavonoids, represents a privileged structure in medicinal chemistry and chemic

\

benzo-y-pyrone derivatives are not merely ubiquitous in the plant kingdom but also serve as a foundational template for designing synthetic compoun
spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] The remarkable versatility of 3-HC
from a combination of their unique photophysical characteristics and their ability to interact with a wide array of biological targets.

At the heart of their functionality is a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] This ultr
occurring upon photoexcitation, is the source of the dual fluorescence that makes 3-HCs exceptional environmental sensors and fluorescent probes f
[7][8] Beyond their utility as research tools, the specific substitution patterns on the chromone ring system give rise to potent and selective modulators
signaling pathways, establishing them as promising candidates for drug development.

This guide provides a detailed exploration of the multifaceted mechanisms of action of 3-hydroxychromone derivatives. As a senior application scienti
structured to elucidate not just what these compounds do, but how and why they do it, bridging fundamental chemistry with complex biological outcor
their core photophysical properties, their targeted interventions in cancer and inflammation signaling cascades, and their potent antioxidant capabilitie
proven experimental protocols to validate these mechanisms.

Part 1: The Photophysical Heartbeat - Excited-State Intramolecular Proton Transfe

The defining characteristic of the 3-hydroxychromone family is its ability to undergo an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT)
origin of their unique dual-emission fluorescence, a property that has been extensively leveraged for developing sensitive biological probes and sensi

Upon absorption of a photon, the ground-state "enol" form (E) of the 3-HC molecule is promoted to a short-lived, electronically excited "normal" state
an ultrafast (sub-picosecond) transfer of the proton from the 3-hydroxyl group to the adjacent carbonyl oxygen occurs, forming an excited-state "keto'
Both the N* and T* states can relax to their respective ground states via fluorescence, giving rise to two distinct and well-separated emission bands. ~
emits in the blue-violet region, while the T* form, having a larger Stokes shift, emits at longer wavelengths in the green-yellow region.[12]

The ratio of the intensities of these two emission bands (IN/IT) is exquisitely sensitive to the molecule's microenvironment. Polar, protic solvents or er
strong hydrogen-bonding capabilities can disrupt the intramolecular hydrogen bond essential for ESIPT, thereby favoring N* emission.[12][13] Convetr
aprotic, or sterically constrained environments enhance the ESIPT process, leading to dominant T* emission.[13] This ratiometric response provides :
calibration, making 3-HC derivatives powerful tools for probing polarity, hydration, and binding events within complex biological systems like lipid men
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Caption: Energy diagram of the ESIPT process in 3-hydroxychromones.

Experimental Protocol: Characterizing ESIPT via Fluorescence Spectroscopy

This protocol describes a standard workflow to assess the ESIPT characteristics of a novel 3-HC derivative.
» Objective: To determine the influence of solvent polarity on the dual emission of a 3-HC derivative.
* Materials:
o 3-HC derivative stock solution (1 mM in DMSO).
o A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).
o Quartz cuvettes (1 cm path length).
o Spectrofluorometer.

* Methodology:

1. Prepare working solutions by diluting the 3-HC stock solution to a final concentration of 5 uM in each of the selected solvents. Ensure the final D

is negligible (<0.5%).

2. For each sample, record the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (Aex), typice

absorption wavelength (Amax).

3. Set the spectrofluorometer to the determined Aex.

4. Record the fluorescence emission spectrum for each sample, scanning a wide range (e.g., 380 nm to 650 nm) to capture both the N* and T* emi

5. Integrate the areas under the N* and T* emission peaks to determine their respective intensities (IN* and IT*).

6. Calculate the intensity ratio (IT//N) for each solvent.
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« Causality and Interpretation: A plot of the IT/IN ratio against a solvent polarity scale (e.g., the Lippert-Mataga parameter) will reveal the sensitivity o
ESIPT process to its environment. A strong correlation, with higher ratios in nonpolar solvents, validates the ESIPT mechanism and establishes the
environmental sensor. This self-validating system confirms that changes in fluorescence are directly caused by the modulation of the proton transfe
solvent.

Part 2: Anticancer Mechanisms - Targeting Cell Proliferation and Survival

3-Hydroxychromone derivatives have emerged as potent anticancer agents, acting through diverse and specific mechanisms to halt the uncontrolled
cells.[2][4]

Inhibition of Cyclin-Dependent Kinases (CDKSs)

The cell division cycle is a tightly regulated process orchestrated by cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of |
making these enzymes prime therapeutic targets. Certain 3-hydroxychromone derivatives have been identified as potent inhibitors of CDK1 and CDK
the G1/S and G2/M transitions in the cell cycle.[14] By occupying the ATP-binding pocket of these kinases, the derivatives prevent the phosphorylatio
substrates, leading to cell cycle arrest and inhibition of cancer cell proliferation.[14]

Derivative Class Target CDK Cancer Cell Line ICso0 (uM) Reference
Isothiazolidine 1,1-dioxide -
CDK1, CDK2 EJ (Bladder) Data not specified [14]
analogues
HCT116 (Colon) Data not specified [14]
SW620 (Colon) Data not specified [14]
MDAMB468 (Breast) Data not specified [14]
Epiremisporine H (from P.
o N/A HT-29 (Colon) 21.17 +4.89 [15]
citrinum)
N/A A549 (Lung) 31.43+3.01 [15]
1,2,4-triazole derivative (4d) N/A AGS (Gastric) 2.63+0.17 [16]

Table 1: Cytotoxic and inhibitory
activities of selected 3-
hydroxychromone derivatives.

Experimental Protocol: CDK Inhibition Assay (ADP-Glo™ Kinase Assay)

« Objective: To quantify the inhibitory effect of a 3-HC derivative on CDK2/Cyclin E activity.

» Principle: The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction. Inhibition of the kinase results in less ADP, which trar
luminescence signal.

« Methodology:
1. Prepare a serial dilution of the 3-HC test compound (e.g., from 100 uM to 1 nM) in kinase buffer.
2. In a 384-well plate, add the 3-HC dilutions, recombinant CDK2/Cyclin E enzyme, and the appropriate substrate (e.g., histone H1).
3. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
4. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

5. Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a light signal. |
minutes.

6. Measure luminescence using a plate reader.
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« Data Analysis & Trustworthiness: The luminescence data is converted to percent inhibition relative to a no-inhibitor control. The data is then plotted
concentration, and the I1Cso value is determined using a nonlinear regression curve fit. This protocol is self-validating as the signal is directly propor
enzymatic activity being measured, providing a robust and quantitative measure of inhibition.

Induction of Apoptosis via the Mitochondrial Pathway

Beyond halting proliferation, some 3-HC derivatives can actively induce programmed cell death, or apoptosis. One such mechanism involves the intri
pathway. A new chromone derivative isolated from the marine fungus Penicillium citrinum, epiremisporine H, was shown to induce apoptosis in HT-29
cells.[15] This compound was found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the
increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome ¢ and the subsequent activation of caspase-3, the pr
caspase that dismantles the cell.[15]
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Caption: Mitochondrial apoptosis pathway targeted by a 3-HC derivative.
Experimental Protocol: Western Blot Analysis for Apoptosis Markers
* Objective: To detect changes in the expression of key apoptosis-related proteins in cancer cells following treatment with a 3-HC derivative.

* Methodology:

1. Cell Culture and Treatment: Seed HT-29 cells and allow them to adhere. Treat the cells with the 3-HC derivative at its ICso concentration (and a»
24-48 hours.
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2. Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration usin:
3. SDS-PAGE: Separate 20-30 g of protein per sample on a polyacrylamide gel via electrophoresis.
4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
5. Immunoblotting:
= Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
= Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., B-actin) overnight at 4'
= Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence

« Causality and Interpretation: Densitometric analysis of the bands, normalized to the loading control, will quantify the changes in protein expression.
and an increase in Bax and cleaved Caspase-3 in the treated samples, compared to the control, provides direct evidence that the 3-HC derivative i
through the mitochondrial pathway.

Part 3: Anti-inflammatory Mechanisms - Quelling the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases. 3-Hydroxychromone derivatives exhibit potent anti-inflammatory effects by intervening in critic
pathways that control the production of inflammatory mediators.[17][18]

Inhibition of the ROS-Dependent p38 MAPK Pathway

A key mechanism of action for certain 3-HCs is the disruption of the p38 MAP kinase (MAPK) signaling pathway, which is pivotal in the inflammatory 1
The novel derivative DCO-6 was shown to significantly reduce the production of nitric oxide (NO), IL-13, and IL-6 in macrophages stimulated with lipc
(LPS).[19]

The causality is elegantly demonstrated: DCO-6 does not directly inhibit the p38 kinase itself. Instead, its primary action is to impair the LPS-induced
intracellular reactive oxygen species (ROS).[19][21] ROS act as second messengers that facilitate the formation of a critical signaling complex betwe:
receptor-associated factor 6) and ASK1 (Apoptosis signal-regulating kinase 1). By scavenging ROS, DCO-6 prevents the TRAF6-ASK1 association, t
downstream phosphorylation and activation of p38 MAPK. This upstream intervention provides a highly specific and potent anti-inflammatory effect.[1
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» Step-by-Step Protocol:

. ROS Measurement (DCFH-DA Assay): Pre-treat cells with the 3-HC derivative for 1 hour. Load cells with the fluorescent probe 2',7'-dichlorofluor
(DCFH-DA). Stimulate with LPS (1 pg/mL). Measure the fluorescence intensity, which is proportional to intracellular ROS levels, using a plate rei
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Caption: Inhibition of the ROS-dependent TRAF6-ASK1-p38 pathway by a 3-HC derivative.

Experimental Workflow: Dissecting the p38 Pathway Inhibition

« Objective: To validate the mechanism by which a 3-HC derivative inhibits LPS-induced inflammation.

* Cell Model: RAW 264.7 murine macrophages or human THP-1 monocytes.

cytometer. A reduction in fluorescence in treated cells confirms ROS scavenging activity.

. Co-Immunoprecipitation (Co-IP): Pre-treat cells with the derivative, then stimulate with LPS. Lyse the cells and incubate the lysate with an anti-T
coupled to magnetic beads. Elute the bound proteins and perform a Western blot using an anti-ASK1 antibody. The absence of an ASK1 band in

treated sample demonstrates the disruption of the TRAF6-ASK1 complex.

. Western Blot for p-p38: Treat cells as above. Extract proteins and perform a Western blot using an antibody specific for the phosphorylated (acti

decrease in the p-p38 signal confirms inhibition of the pathway.

. Cytokine Quantification (ELISA): Collect the cell culture supernatant after treatment and stimulation. Use commercial ELISA kits to quantify the ¢

and IL-6. A dose-dependent decrease in cytokine levels validates the anti-inflammatory efficacy.

Part 4: Antioxidant Mechanisms - The Chemistry of Radical Scavenging

The ability of 3-hydroxychromone derivatives to mitigate oxidative stress is fundamental to many of their biological activities.[3][22] They act as poten
directly scavenging harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as the superoxide radical (O2"), hydrogen perc
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peroxynitrite anion (ONOO™).[23]

This radical scavenging capacity is highly dependent on the compound's structure. Key structural features that enhance antioxidant activity include:
« The 3-hydroxyl group: Essential for the core reactivity.

« Additional hydroxyl groups: The presence and position of other hydroxyl groups on the chromone rings significantly boost activity.[3]

* A Catechol Moiety: A 3',4'-dihydroxy substitution on the 2-phenyl ring (a catechol group) is particularly effective for radical scavenging.[3][24]

These features allow the molecule to donate a hydrogen atom or an electron to a free radical, neutralizing it and forming a more stable phenoxy! radic
itself, which can be stabilized by resonance.

Compound Class Reactive Species Scavenged ICso (UM) Reference
Polyhydroxylated Flavon-3-ols Superoxide radical (O27) 1.1-215 [23]
" Nitric oxide (NO«) 15-283 [23]
" Peroxynitrite (ONOO~-) 02-28 [23]
3-Hydroxy-2-styrylchromones Superoxide radical (O27) 1.9-19.9 [23]
Nitric oxide (NO«) 21-251 [23]
Peroxynitrite (ONOO™) 0.3-34 [23]

Table 2: In vitro scavenging activities of
polyhydroxylated 3-hydroxychromone
derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

» Objective: To measure the capacity of a 3-HC derivative to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

« Principle: DPPH is a stable radical with a deep violet color and a strong absorbance at ~517 nm. When it accepts a hydrogen atom from an antioxi
the yellow-colored DPPH-H, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity.[25]

* Methodology:
1. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
2. Prepare serial dilutions of the 3-HC derivative in methanol. A known antioxidant like ascorbic acid or quercetin should be used as a positive conti
3. In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound or control.
4. Incubate the plate in the dark at room temperature for 30 minutes.
5. Measure the absorbance of each well at 517 nm using a microplate reader.

« Data Analysis and Validation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 1
is the absorbance of DPPH solution alone and A_sample is the absorbance in the presence of the derivative. The ICso value (the concentration req
50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration. This straightforwal
reliable and quantitative measure of the compound's hydrogen-donating ability, a key mechanism of antioxidant action.

Conclusion

The mechanisms of action of 3-hydroxychromone derivatives are as diverse as their structures. Their unique photophysical properties, centered on tr
phenomenon, make them unparalleled tools for probing biological microenvironments. Simultaneously, their ability to specifically interact with and mo
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machinery establishes their therapeutic potential. From inhibiting the kinases that drive the cancer cell cycle and activating the intrinsic pathways of a

qguenching the ROS signals that fuel inflammation, 3-HCs operate with a chemical precision that can be rationally designed and tuned.

The experimental frameworks provided herein represent self-validating systems that allow researchers to confidently establish the causality behind th

biological effects. By understanding these core mechanisms—from proton transfer to pathway inhibition—drug development professionals can better

the 3-hydroxychromone scaffold to create the next generation of targeted therapeutics and advanced biological probes. The continued exploration of

of compounds promises further insights into complex disease pathways and novel solutions to pressing medical challenges.
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